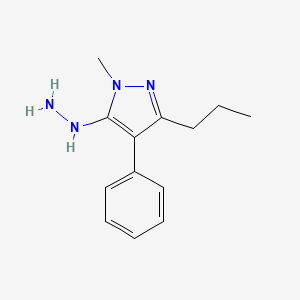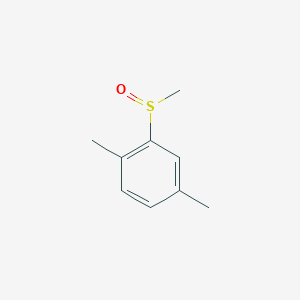
2,5-Dimethylphenylmethylsulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylphenylmethylsulfoxide is an organosulfur compound with the molecular formula C9H12OS It is a derivative of dimethyl sulfoxide, where the phenyl group is substituted with two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenylmethylsulfoxide typically involves the oxidation of 2,5-dimethylphenylmethyl sulfide. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylphenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to the corresponding sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2,5-Dimethylphenylmethyl sulfone
Reduction: 2,5-Dimethylphenylmethyl sulfide
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2,5-Dimethylphenylmethylsulfoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylphenylmethylsulfoxide involves its ability to interact with various molecular targets and pathways. As a sulfoxide, it can act as an oxidizing agent, donating oxygen to other molecules. This property is utilized in its antimicrobial and antioxidant activities. The compound can also penetrate biological membranes, enhancing the delivery of other substances into cells.
Comparación Con Compuestos Similares
2,5-Dimethylphenylmethylsulfoxide can be compared with other similar compounds such as:
Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but without the methyl substitutions on the phenyl ring.
2,5-Dimethylphenylmethyl sulfide: The reduced form of the sulfoxide, which lacks the oxygen atom.
2,5-Dimethylphenylmethyl sulfone: The fully oxidized form of the sulfoxide, with two oxygen atoms bonded to the sulfur.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-methylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-7-4-5-8(2)9(6-7)11(3)10/h4-6H,1-3H3 |
Clave InChI |
JINAZKQHPPHCKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



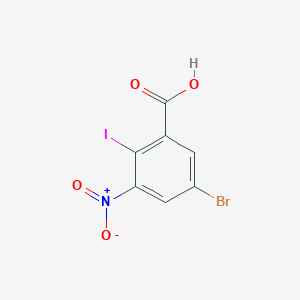
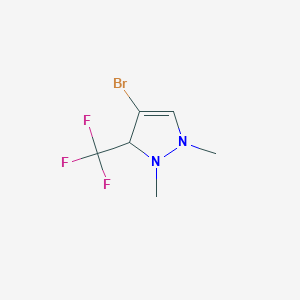
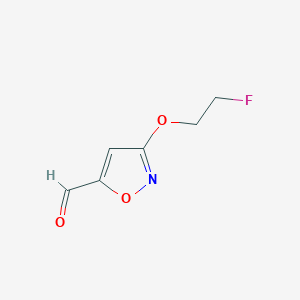
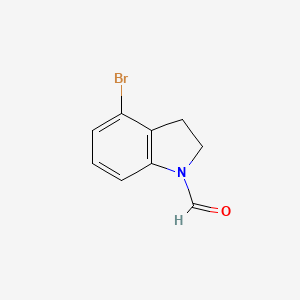
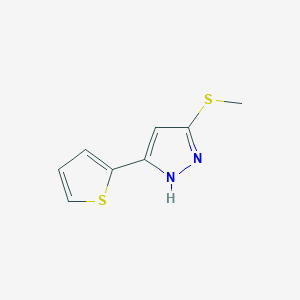
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
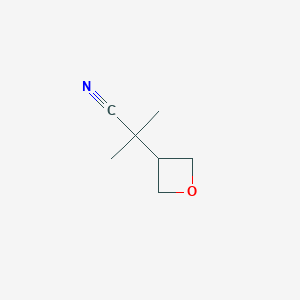
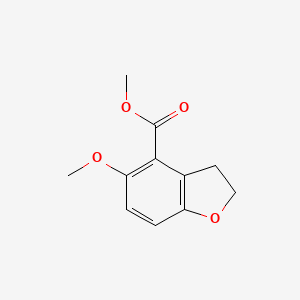

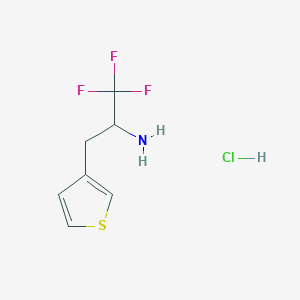
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
